2-Aminonon-8-ynoic acid hydrochloride
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Overview
Description
2-Aminonon-8-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of non-8-ynoic acid, featuring an amino group at the second carbon and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonon-8-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with non-8-ynoic acid.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Aminonon-8-ynoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The triple bond in the non-8-ynoic acid moiety can be reduced to form saturated or partially saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Saturated amines, alkanes.
Substitution Products: Amides, esters.
Scientific Research Applications
2-Aminonon-8-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminonon-8-ynoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the triple bond in the non-8-ynoic acid moiety can participate in various chemical reactions. These interactions can modulate enzyme activity, disrupt cellular processes, and lead to the desired biological effects.
Comparison with Similar Compounds
2-Aminonon-8-enoic acid: Similar structure but with a double bond instead of a triple bond.
2-Aminononanoic acid: Saturated analog with no unsaturation in the carbon chain.
2-Aminooctanoic acid: Shorter carbon chain analog.
Uniqueness: 2-Aminonon-8-ynoic acid hydrochloride is unique due to the presence of both an amino group and a triple bond in its structure
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-aminonon-8-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h1,8H,3-7,10H2,(H,11,12);1H |
InChI Key |
BWOXNAVTWYSQAV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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